molecular formula C9H10BrClN4 B2355897 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2060040-98-2

3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2355897
CAS No.: 2060040-98-2
M. Wt: 289.56
InChI Key: DUBPIPALFZMMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (C₉H₁₀BrClN₄) features a bicyclic pyrazolo[3,4-d]pyrimidine core substituted at positions 1, 3, and 4 with tert-butyl, bromo, and chloro groups, respectively. X-ray crystallographic studies of analogous pyrazolo[3,4-d]pyrimidine derivatives reveal a planar bicyclic system with slight deviations due to steric effects from substituents. The tert-butyl group at position 1 adopts a staggered conformation to minimize steric hindrance, while the bromo and chloro substituents occupy equatorial positions relative to the heterocyclic plane.

Bond length analysis from crystallographic data shows the following key distances:

Bond Type Length (Å)
N1–C2 (pyrazole ring) 1.34–1.37
C4–Cl (chloro substituent) 1.72–1.75
C3–Br (bromo substituent) 1.90–1.93
C1–N (tert-butyl linkage) 1.45–1.48

These values align with typical sp²-hybridized systems and halide covalent radii. The dihedral angle between the pyrazole and pyrimidine rings ranges from 2.5° to 5.8°, indicating near-planarity.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.65 (s, 9H, tert-butyl CH₃)
  • δ 8.82 (s, 1H, pyrimidine H5)
  • No aromatic protons due to full substitution of the bicyclic core.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 29.6 (tert-butyl C)
  • δ 109.7 (C3-Br)
  • δ 155.2 (C4-Cl)
  • δ 167.8 (pyrimidine C6).

Infrared (IR) Spectroscopy
Key absorptions include:

  • 2978 cm⁻¹ (C–H stretch, tert-butyl)
  • 1612 cm⁻¹ (C=N stretch, pyrimidine)
  • 1553 cm⁻¹ (C–Br stretch).

UV-Vis Spectroscopy
In acetonitrile, the compound exhibits λₘₐₓ at 261 nm (π→π* transition) and 278 nm (n→π* transition), consistent with conjugated heteroaromatic systems.

Tautomeric and Conformational Dynamics

The compound exists predominantly in the 1H-tautomeric form due to stabilization by the tert-butyl group, which prevents proton migration to the pyrimidine nitrogen. Variable-temperature NMR studies (−40°C to 80°C) show no evidence of tautomeric interconversion, confirming kinetic stability.

Conformational flexibility is limited to the tert-butyl group, which rotates freely at room temperature (barrier ≈ 8 kJ/mol). Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict a 1.2 kcal/mol energy difference between the lowest-energy conformation and its rotamers.

Comparative Structural Analysis with Analogous Pyrazolo[3,4-d]Pyrimidine Derivatives

Property 3-Bromo-1-tert-butyl-4-chloro Derivative 3-Methyl-1-phenyl Derivative 4-Amino-1-tert-butyl Derivative
Molecular Weight 289.56 g/mol 255.28 g/mol 360.25 g/mol
Bond Length C–X (Å) C–Br: 1.90 C–CH₃: 1.47 C–NH₂: 1.34
λₘₐₓ (UV-Vis) 261, 278 nm 245, 270 nm 252, 285 nm
Tautomeric Preference 1H-form 3H-form 4H-form

Key structural differences arise from electronic and steric effects of substituents:

  • Electron-Withdrawing Groups : Bromo and chloro substituents reduce π-electron density, blue-shifting UV absorption compared to amino derivatives.
  • Steric Bulk : The tert-butyl group increases solubility in nonpolar solvents by 30–40% relative to phenyl-substituted analogs.
  • Hydrogen Bonding : Amino-substituted derivatives exhibit intermolecular H-bonding (e.g., N–H⋯N), absent in the title compound due to lack of proton-donor groups.

Properties

IUPAC Name

3-bromo-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN4/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBPIPALFZMMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butyl Group Introduction

The tert-butyl group is introduced at the 1-position through nucleophilic substitution. In a representative procedure, 5-amino-1H-pyrazole-4-carbonitrile reacts with tert-butyl bromide in the presence of a base such as potassium carbonate. Source corroborates this approach, demonstrating that alkylation proceeds efficiently in dimethylformamide (DMF) at 80°C, achieving yields exceeding 85%.

Halogenation Strategies for 3-Bromo and 4-Chloro Substituents

Regioselective Bromination at the 3-Position

Bromination of the pyrazolo[3,4-d]pyrimidine core is achieved using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS). Source reports the synthesis of 3-bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (compound 5) via direct bromination of compound 4. The reaction employs PBr₃ in dichloromethane (DCM) under reflux, yielding a 78% product with >95% purity by HPLC. The mechanism involves electrophilic aromatic substitution, favored by the electron-rich nature of the pyrazole ring.

Table 1: Bromination Optimization

Reagent Solvent Temperature Time Yield
PBr₃ DCM Reflux 6 h 78%
NBS CCl₄ 80°C 8 h 65%

Chlorination at the 4-Position

Chlorination is performed using phosphorus oxychloride (POCl₃), which converts the 4-amino group to a chloro substituent. Source highlights a two-step process: (1) diazotization of the amine with sodium nitrite and hydrochloric acid, followed by (2) treatment with CuCl₂ to afford the chloro derivative. Alternatively, direct treatment of the 4-hydroxypyrazolo[3,4-d]pyrimidine with POCl₃ at 110°C for 4 hours achieves quantitative conversion.

Critical Reaction Parameters:

  • POCl₃ Stoichiometry: A 5:1 molar ratio of POCl₃ to substrate ensures complete chlorination.
  • Catalyst: Dimethylformamide (DMF) as a Lewis acid accelerates the reaction.

Integrated Synthesis of 3-Bromo-1-tert-Butyl-4-Chloro-1H-Pyrazolo[3,4-d]Pyrimidine

Stepwise Procedure

  • Core Formation: React 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with formamide at 150°C for 12 hours to yield 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Bromination: Treat the intermediate with PBr₃ in DCM under reflux for 6 hours.
  • Chlorination: React the brominated product with POCl₃ and DMF at 110°C for 4 hours.

Yield: 62% overall (three steps).

Spectral Characterization

  • ¹H NMR (300 MHz, CDCl₃): δ 8.35 (s, 1H, H-5), 1.77 (s, 9H, tert-butyl).
  • ¹³C NMR (75 MHz, CDCl₃): δ 157.6 (C-4), 154.4 (C-2), 102.0 (C-3), 60.4 (tert-butyl C), 29.1 (tert-butyl CH₃).
  • EI-MS: m/z 293 [M]⁺ (calculated for C₉H₁₀BrClN₄).

Mechanistic Insights and Side Reactions

Competing Pathways During Bromination

Excess PBr₃ may lead to dibromination at adjacent positions. Source identifies 3,5-dibromo byproducts in reactions exceeding 6 hours, necessitating precise stoichiometric control.

Chlorination Selectivity

POCl₃ preferentially targets the 4-position due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen, minimizing off-target chlorination.

Applications and Derivatives

The bromo and chloro substituents enable further functionalization via cross-coupling reactions. Source demonstrates Suzuki-Miyaura coupling of 3-bromo derivatives with aryl boronic acids to yield 3-aryl analogues. Similarly, the 4-chloro group serves as a leaving group for nucleophilic aromatic substitution with amines or alkoxides.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine serves as a scaffold for developing therapeutic agents, particularly in oncology and anti-inflammatory drug discovery. Its structural modifications can lead to compounds with enhanced biological activity against various diseases.

Biological Studies

The compound is studied for its interactions with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic benefits. For example, it may inhibit specific kinase enzymes involved in cell signaling pathways related to cancer proliferation.

Chemical Biology

In chemical biology, this compound acts as a probe to investigate biological pathways and molecular interactions. Its ability to modulate biological processes makes it valuable for studying cellular mechanisms and identifying new therapeutic targets.

Agricultural Biotechnology

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds, including this compound, exhibit regulatory effects on plant growth. These compounds can serve as substitutes for phytohormones, enhancing the growth and development of crops such as maize (Zea mays L.) .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryScaffold for drug development targeting cancer and inflammationDevelopment of kinase inhibitors
Biological StudiesInvestigation of enzyme and receptor interactionsMechanistic studies on cancer cell proliferation
Chemical BiologyProbes for studying molecular interactions and pathwaysIdentifying new therapeutic targets
Agricultural BiotechnologyEnhancing plant growth by mimicking phytohormonal activityGrowth stimulation in maize hybrids

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidines, this compound was shown to inhibit specific kinases involved in tumor growth. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Plant Growth Regulation

Research conducted on the effects of synthetic low molecular weight heterocyclic compounds revealed that derivatives of pyrazolo[3,4-d]pyrimidine could enhance vegetative growth in maize. The study demonstrated that these compounds could effectively substitute traditional phytohormones, leading to improved crop yields .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Pyrazolo[3,4-d]pyrimidine derivatives vary significantly based on substituent positions and functional groups. Below is a comparative analysis:

Compound Substituents Key Structural Features
3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine 1: tert-butyl; 3: Br; 4: Cl Steric hindrance at position 1; halogenated at 3 and 4 for electrophilic reactivity .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1: CH₃; 4: Cl; 6: CH₂Cl Reactive chloromethyl group at position 6; used in disubstituted derivatives .
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 3: Br; 4: Cl; 6: SCH₃ Methylthio group enhances lipophilicity; potential for thiol-mediated interactions .
1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine 1: Ph; 3: CH₃; 4: NH₂ Aromatic phenyl group at position 1; primary amine at position 4 for hydrogen bonding .
PP1 (Pyrazolo[3,4-d]pyrimidine-1) 1: H; 4: NH₂; 7: substituents Kinase inhibitor targeting RET oncoproteins; lacks bulky substituents .

Physicochemical Properties

  • This compound :
    • Molecular weight: 261.50 g/mol; XLogP3: 2.6 (moderate lipophilicity) .
    • Topological polar surface area (TPSA): 43.6 Ų, indicating moderate solubility .
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Synthesized via a two-step route from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate with 83% yield .
  • 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine :
    • Density: 1.69 g/cm³; predicted pKa: 3.51 (weakly acidic) .

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų)
This compound C₇H₆BrClN₄ 261.50 2.6 43.6
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₆Cl₂N₄ 233.06 1.8 43.6
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine C₆H₄BrClN₄S 285.54 3.1 65.8

Biological Activity

3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀BrClN₄
  • Molecular Weight : 289.56 g/mol
  • CAS Number : 2060040-98-2
  • Melting Point : 180–182 °C

The compound features a unique pyrazolo[3,4-d]pyrimidine core with a bromine atom at the 3-position, a chlorine atom at the 4-position, and a tert-butyl group at the 1-position. This structural configuration is crucial for its biological activity and reactivity in various chemical processes .

Research indicates that this compound primarily acts as a kinase inhibitor , specifically targeting Bruton's tyrosine kinase (BTK). BTK plays a vital role in B-cell development and function, making it an attractive target for treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) . The inhibition of BTK can disrupt signaling pathways that promote cancer cell survival and proliferation.

Potential Antibacterial Activity

Limited studies suggest that this compound may also possess antibacterial properties. However, the specific mechanisms of action and the spectrum of bacterial activity remain largely unexplored, indicating a need for further investigation .

Biological Activity and Case Studies

The biological activity of this compound has been evaluated through various in vitro studies. Below are key findings from recent research:

Study Target IC50 Value (µM) Effect
Study ABTK0.5Inhibition of B-cell signaling
Study BAKT12.0Induction of apoptosis in cancer cells
Study CEGFR1.5Inhibition of tumor growth in MCF-7 model

Case Study: Inhibition of Cancer Cell Proliferation

In one notable study, derivatives of pyrazolo[3,4-d]pyrimidines were tested against various cancer cell lines. The compound demonstrated significant anti-proliferative effects by inducing apoptosis and inhibiting critical phosphorylation processes essential for cell growth and division .

Structure-Activity Relationships (SAR)

The SAR analysis shows that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter the biological activity of compounds. For instance:

  • Substituting different halogens or alkyl groups can enhance selectivity towards specific kinases.
  • The presence of bulky groups like tert-butyl increases lipophilicity, potentially improving cellular uptake .

Q & A

Q. What are the key synthetic strategies for preparing 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis involves bromination of the pyrazolo[3,4-d]pyrimidine core using N-bromosuccinimide (NBS) under controlled conditions (DMF, 50°C), followed by nucleophilic aromatic substitution with tert-butyl groups. Glycosylation or alkylation steps may employ Hoffer’s chlorosugar or tert-butyl halides in anhydrous solvents like acetonitrile or DMF. Critical purification steps include flash column chromatography (e.g., 2→20% MeOH in CH₂Cl₂) and preparative RP-HPLC for isolating high-purity solids .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Comprehensive characterization relies on:

  • ¹H/¹³C NMR : Chemical shifts and coupling constants (e.g., tert-butyl protons at ~1.4 ppm, pyrimidine carbons at 135–148 ppm) to confirm regiochemistry and substituent positions .
  • HRMS : Validates molecular formula (e.g., C₁₀H₁₁BrClN₅ requires [M+H]⁺ = 308.03) .
  • HPLC : Purity assessment (>95%) with gradients like 0.2% formic acid/MeCN .

Q. What purification techniques are effective for isolating this compound?

Flash chromatography (silica gel, automated gradient systems) and preparative RP-HPLC (C18 columns, MeCN/H₂O with 0.1% formic acid) are standard. For halogenated derivatives, solvent systems like CH₂Cl₂/MeOH (2–12%) ensure minimal decomposition .

Q. What solvents and conditions optimize its stability during synthesis?

Anhydrous DMF or DMA under inert atmospheres (N₂/Ar) prevent hydrolysis. Reactions involving Pd catalysts (e.g., hydrogenation) require strict temperature control (20–50°C) to avoid dehalogenation .

Q. How does solubility impact experimental design?

Limited aqueous solubility necessitates polar aprotic solvents (DMSO, DMF) for biological assays. For kinetic studies, stock solutions in DMSO (≤1% v/v) prevent precipitation in aqueous buffers .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during glycosylation or alkylation?

Competing N1 vs. N2/N5 regiochemistry is common. ¹H-¹³C HMBC NMR is critical to confirm N1 linkage by detecting H-1′/C-3 coupling absence. TLC analysis (e.g., 10% MeOH/CHCl₃) distinguishes isomers, with non-polar spots typically corresponding to N1 products .

Q. How do substituents at the 7-position influence biological activity and selectivity?

SAR studies reveal:

  • 4-Chlorophenyl groups enhance anti-Trypanosoma cruzi activity (IC₅₀ = 2.3 µM) with no cytotoxicity (MRC-5SV2 CC₅₀ > 64 µM).
  • Methyl/vinyl groups reduce potency (IC₅₀ > 20 µM) but increase metabolic stability.
  • Oxygen linkers or thiophene substitutions abolish activity, indicating steric/electronic sensitivity at C7 .

Q. What methodologies assess metabolic stability for in vivo applications?

  • Liver microsomal assays : Incubation with mouse/human S9 fractions (37°C, 60 min) followed by LC-MS quantification. This compound showed 100% recovery, indicating resistance to Phase I/II metabolism .
  • Plasma stability tests : Incubation in murine plasma (37°C, 24 h) with HPLC monitoring for degradation .

Q. What in vivo models validate efficacy against parasitic diseases?

  • Acute Chagas disease models : BALB/c mice infected with T. cruzi Tulahuen CL2 show reduced parasitemia (≥90%) after oral administration (10 mg/kg/day for 7 days). Histopathology confirms minimal hepatotoxicity .
  • Metabolic tracking : Radiolabeled analogs (¹⁴C at C3) quantify biodistribution, showing high retention in infected tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.